alpha-Casein (90-95)

Description

Properties

CAS No. |

83471-50-5 |

|---|---|

Molecular Formula |

C38H57N9O9 |

Molecular Weight |

783.9 g/mol |

IUPAC Name |

2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C38H57N9O9/c1-21(2)16-28(46-36(54)30(19-24-9-13-26(49)14-10-24)45-33(51)27(39)6-5-15-42-38(40)41)34(52)43-20-32(50)44-29(18-23-7-11-25(48)12-8-23)35(53)47-31(37(55)56)17-22(3)4/h7-14,21-22,27-31,48-49H,5-6,15-20,39H2,1-4H3,(H,43,52)(H,44,50)(H,45,51)(H,46,54)(H,47,53)(H,55,56)(H4,40,41,42)/t27-,28-,29-,30-,31?/m0/s1 |

InChI Key |

KWLNZVXBGCEDOO-FGHIVKBXSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N |

physical_description |

Solid; [Sigma-Aldrich MSDS] |

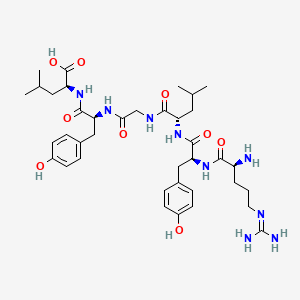

sequence |

RYLGYL |

Synonyms |

alpha-casein (90-95) alpha-casein exorphin (90-95) Arg-Tyr-Leu-Gly-Tyr-Leu |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Biological Activities of α-Casein (90-95): A Technical Guide for Researchers

Introduction: Unveiling the Bioactive Potential of a Milk-Derived Peptide

Derived from the enzymatic hydrolysis of bovine αs1-casein, the peptide fragment α-Casein (90-95), with the amino acid sequence Arg-Tyr-Leu-Gly-Tyr-Leu, has emerged as a significant subject of scientific inquiry.[1][2] This hexapeptide, along with the closely related decapeptide α-casozepine (αs1-casein 91-100), is at the forefront of research into bioactive peptides due to its diverse physiological effects.[3][4] Initially recognized for its calming properties, reminiscent of the soothing effects of milk, subsequent investigations have revealed a broader spectrum of biological activities, including opioid agonism and anti-proliferative effects.[3][5][6]

This technical guide provides an in-depth exploration of the biological activities of α-Casein (90-95), offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanisms of action, preclinical and clinical evidence, and established experimental protocols for its study. The content herein is structured to facilitate a deep understanding of the causality behind experimental choices and to provide a foundation for future research and therapeutic development.

Anxiolytic Properties: A Key Biological Activity

The most extensively studied biological activity of α-casein-derived peptides is their anxiolytic, or anxiety-reducing, effect. This has positioned them as promising candidates for the management of stress and anxiety-related disorders in both humans and animals.[6][7][8]

Mechanism of Action: Interaction with the GABAergic System

The anxiolytic effects of α-casein peptides are primarily attributed to their interaction with the central nervous system's primary inhibitory neurotransmitter system, the γ-aminobutyric acid (GABA) system.[9] Specifically, these peptides are believed to bind to GABA-A receptors, acting as positive allosteric modulators.[4][10] This mechanism is analogous to that of benzodiazepines, a class of well-established anxiolytic drugs.[4] However, a key distinction is that α-casein peptides do not appear to induce the common side effects associated with benzodiazepines, such as sedation, memory impairment, or dependence.[4][7]

The binding of α-Casein (90-95) to the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing a calming and anxiolytic effect.[9]

Figure 1: Simplified signaling pathway of the anxiolytic action of α-Casein (90-95).

Preclinical and Clinical Evidence

A substantial body of preclinical evidence supports the anxiolytic effects of α-casein peptides. In rodent models, administration of these peptides has been shown to be as effective as diazepam in standard anxiety tests like the elevated-plus maze and the conditioned defensive burying paradigm.[7][11]

Furthermore, numerous studies have demonstrated the efficacy of α-casozepine in reducing anxiety and stress-related behaviors in companion animals. In cats, it has been shown to significantly improve social phobias and general fears.[7][12] Similarly, in dogs, it has been effective in managing anxiety disorders.[8]

Human clinical trials, although more modest in scale, have also provided supportive evidence. Studies have indicated that α-casozepine can have a positive impact on both physical and psychological symptoms of anxiety in individuals experiencing stress.[4]

Experimental Protocol: Elevated Plus Maze for Rodents

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Objective: To evaluate the anxiolytic potential of α-Casein (90-95) by measuring the exploratory behavior of mice or rats in the EPM.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).

-

Test animals (mice or rats).

-

α-Casein (90-95) solution.

-

Vehicle control (e.g., saline).

-

Positive control (e.g., diazepam).

-

Video recording and analysis software.

Procedure:

-

Acclimatization: Allow animals to acclimatize to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer α-Casein (90-95), vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before testing (e.g., 30 minutes for i.p.).

-

Test Initiation: Place the animal in the center of the maze, facing an open arm.

-

Recording: Record the animal's behavior for a 5-minute period using a video camera positioned above the maze.

-

Data Analysis: Score the following parameters:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total number of arm entries (a measure of general activity).

-

-

Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Causality Behind Experimental Choices:

-

Positive Control (Diazepam): Including a known anxiolytic drug validates the experimental setup and provides a benchmark for the efficacy of the test compound.

-

Vehicle Control: This group accounts for any effects of the administration procedure or the vehicle itself.

-

Video Recording: This allows for unbiased and repeated scoring of the behavioral parameters.

Opioid and Other Biological Activities

Beyond its anxiolytic properties, α-Casein (90-95) exhibits other significant biological activities, highlighting its potential for diverse therapeutic applications.

Opioid Receptor Agonism

α-Casein (90-95) is characterized as a partial agonist of opioid receptors.[5][13] This opioid activity is distinct from its anxiolytic effects and suggests a different mechanism of action.[3] The arginine residue at position 90 is considered crucial for this opioid activity.[14] The interaction with opioid receptors can lead to a cascade of intracellular events, including the activation of Gi-like proteins and the modulation of intracellular calcium levels.[5]

Figure 2: Proposed signaling pathway for the opioid activity of α-Casein (90-95).

Antiproliferative Effects on Cancer Cells

In vitro studies have demonstrated that α-Casein (90-95) can inhibit the proliferation of various cancer cell lines, particularly prostate cancer cells.[5] This anti-proliferative activity suggests a potential role for this peptide in cancer research and therapy.

| Cell Line | IC50 (nM) |

| LNCaP (Prostate Cancer) | 0.94 |

| PC3 (Prostate Cancer) | 6.92 |

| DU145 (Prostate Cancer) | 137 |

| Table 1: Inhibitory concentrations (IC50) of α-Casein (90-95) on prostate cancer cell lines.[5] |

Modulation of Mast Cell Activity

α-Casein (90-95) has also been shown to influence the activity of mast cells. It can induce the secretion of β-hexosaminidase from rat peritoneal mast cells, indicating a potential role in modulating allergic and inflammatory responses.[5]

Experimental Protocol: Cell Proliferation (MTT) Assay

Objective: To determine the anti-proliferative effect of α-Casein (90-95) on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., PC3).

-

Complete cell culture medium.

-

α-Casein (90-95) stock solution.

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of α-Casein (90-95). Include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Causality Behind Experimental Choices:

-

Dose-Response Curve: Testing a range of concentrations allows for the determination of the IC50, a key measure of potency.

-

MTT Reagent: This colorimetric assay provides a quantitative measure of cell viability based on mitochondrial activity, which is a reliable indicator of cell proliferation.

Production, Bioavailability, and Metabolism

The generation and stability of α-Casein (90-95) are critical factors for its biological activity.

Enzymatic Generation of Bioactive Peptides

Bioactive peptides like α-Casein (90-95) are typically produced through the enzymatic hydrolysis of the parent protein, αs1-casein.[15] Trypsin is a commonly used enzyme for this purpose, as it cleaves the protein at specific sites to release the desired peptide fragments.[4] Subsequent purification steps, such as reversed-phase high-performance liquid chromatography (RP-HPLC), are necessary to isolate the peptide of interest.[11]

Figure 3: General workflow for the production of α-Casein (90-95).

In Vitro and In Vivo Metabolism

The stability of α-Casein (90-95) in the gastrointestinal tract is a crucial determinant of its in vivo efficacy. In vitro digestion studies have shown that while α-casozepine is sensitive to pepsin, the N-terminal region, including the 91-95 sequence, is relatively resistant to hydrolysis by various proteases.[16][17] Notably, the fragment αs1-casein (91-97) has been identified as a significant and stable product of digestion that retains anxiolytic activity.[17] This suggests that the biological effects observed after oral administration may be mediated by both the parent peptide and its stable, active fragments.[16]

Conclusion and Future Directions

α-Casein (90-95) is a compelling example of a milk-derived bioactive peptide with a diverse and therapeutically relevant range of biological activities. Its well-documented anxiolytic properties, mediated through the GABAergic system, have paved the way for its use in managing stress and anxiety. Furthermore, its opioid agonistic and anti-proliferative effects open up exciting avenues for future research and drug development.

Future research should focus on:

-

Conducting larger-scale, well-controlled clinical trials to further validate the anxiolytic efficacy of α-Casein (90-95) in various human populations.

-

Elucidating the precise molecular mechanisms underlying its opioid and anti-proliferative activities.

-

Investigating the in vivo bioavailability and metabolic fate of α-Casein (90-95) and its active fragments in greater detail.

-

Exploring other potential biological activities of this versatile peptide.

The continued exploration of α-Casein (90-95) holds significant promise for the development of novel, naturally derived therapeutic agents with favorable safety profiles.

References

- Relationship: GABA and lactium casein decapeptide - Caring Sunshine. (n.d.).

- Effect of alpha-casozepine (Zylkene) on anxiety in cats. (2007). Journal of Veterinary Behavior, 2(2), 40-46.

- α-Casein (90-95). MedChemExpress. (n.d.).

- Casein-derived peptides having anxiolytic activity. (2014). Google Patents.

- α-Casozepine supplementation shows no effect on foals' growth and cortisol levels before and after weaning in. (2024). AVMA Journals.

- In Vitro Digestibility of α-Casozepine, a Benzodiazepine-like Peptide from Bovine Casein, and Biological Activity of Its Main Proteolytic Fragment. (n.d.). ResearchGate.

- Alpha-casozepine: The solution for your cat's anxiety. (2025). Stylla.

- What is alpha-casozepine and how is it used in animal behavioral therapies? (2023). Dr Seidel.

- Effect of alpha-casozepine (Zylkene) on anxiety in cats. (n.d.). CABI Digital Library.

- α-Casein (90-95) TFA. (n.d.). MedChemExpress.

- Emerging Trend in Therapeutic Potential of Casein Derived Bioactive Peptides. (2021). Journal of Animal Research and Nutrition.

- Effects of alpha-casozepine (Zylkene) versus selegiline hydrochloride (Selgian, Anipryl) on anxiety disorders in dogs. (n.d.). Protexin Veterinary.

- Anxiolytic Activity and Brain Modulation Pattern of the α-Casozepine-Derived Pentapeptide YLGYL in Mice. (2020). PMC - PubMed Central.

- Anxiolytic composition containing [alpha]s1-casein-derived peptides. (n.d.). Google Patents.

- Caseins as source of bioactive peptides. (n.d.). ScienceDirect.

- Casein and Peptides Derived from Casein as Antileukaemic Agents. (2019). PMC.

- Characterization of a-casozepine, a tryptic peptide from bovine aS1-casein with benzodiazepine-like activity. (2025). ResearchGate.

- Anxiolytic Activity and Brain Modulation Pattern of the α-Casozepine-Derived Pentapeptide YLGYL in Mice. (2020). PubMed.

- In vitro digestibility of α-casozepine, a benzodiazepine-like peptide from bovine casein, and biological activity of its main proteolytic fragment. (2011). PubMed.

- alpha-Casein (90-95). (n.d.). CPC Scientific.

- The Anxiolytic-like Properties of a Tryptic Hydrolysate of Bovine αs1 Casein Containing α-Casozepine Rely on GABAA Receptor Benzodiazepine Binding Sites but Not the Vagus Nerve. (2022). PMC - PubMed Central.

Sources

- 1. ijcmas.com [ijcmas.com]

- 2. cpcscientific.com [cpcscientific.com]

- 3. US8685933B2 - Casein-derived peptides having anxiolytic activity - Google Patents [patents.google.com]

- 4. Anxiolytic Activity and Brain Modulation Pattern of the α-Casozepine-Derived Pentapeptide YLGYL in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. drseidel.pl [drseidel.pl]

- 7. zylkeneusa.com [zylkeneusa.com]

- 8. protexinvet.com [protexinvet.com]

- 9. Alpha-casozepine: The solution for your cat's anxiety – Stylla [styllacare.com]

- 10. caringsunshine.com [caringsunshine.com]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. CN102083453B - Anxiolytic composition containing [alpha]s1-casein-derived peptides - Google Patents [patents.google.com]

- 15. repositorio.ucp.pt [repositorio.ucp.pt]

- 16. researchgate.net [researchgate.net]

- 17. In vitro digestibility of α-casozepine, a benzodiazepine-like peptide from bovine casein, and biological activity of its main proteolytic fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Amino Acid Sequence and Biological Significance of Alpha-Casein (90-95)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bioactive peptides derived from food proteins represent a burgeoning field of research with significant therapeutic potential. Among these, fragments of milk proteins, particularly caseins, have garnered considerable attention for their diverse physiological effects. This technical guide provides a comprehensive analysis of the alpha-Casein (90-95) fragment, a hexapeptide with the sequence Arg-Tyr-Leu-Gly-Tyr-Leu (RYLGYL). We will delve into its structural context within the parent alpha-S1-casein molecule, methodologies for its generation and characterization, its biological functions with a focus on its opioid-like and anxiolytic properties, and its potential applications in research and drug development.

Introduction to Alpha-Casein: The Precursor Protein

Caseins are the predominant phosphoproteins in milk, accounting for approximately 80% of the total protein content in bovine milk. They are broadly classified into alpha (α), beta (β), and kappa (κ)-caseins. Alpha-caseins are further subdivided into alpha-s1 (αs1) and alpha-s2 (αs2) caseins, with αs1-casein being the most abundant casein in cow's milk[1]. These proteins are characterized by their open and flexible structures, making them susceptible to enzymatic hydrolysis, which can release a variety of bioactive peptides[1].

Table 1: Comparison of Bovine Alpha-S1 and Alpha-S2 Casein

| Feature | Alpha-S1-Casein (CSN1S1) | Alpha-S2-Casein (CSN1S2) |

| Full-Length (Mature Protein) | 199 amino acids[1] | 207 amino acids |

| Gene Locus (Bovine) | Chromosome 6[2][3] | Chromosome 6[2] |

| Phosphorylation Sites | ~9 phosphoserine residues[4] | ~13 phosphoserine residues[4] |

| Key Characteristics | Major casein component in bovine milk, exists in several genetic variants. Precursor to numerous bioactive peptides, including α-casozepine.[1] | Highly hydrophilic and susceptible to proteolysis.[4] |

The peptide of interest, alpha-Casein (90-95), is derived from the bovine alpha-S1-casein protein.

The Alpha-Casein (90-95) Fragment: Sequence and Position

The alpha-Casein (90-95) fragment is a hexapeptide with the following amino acid sequence:

Arg-Tyr-Leu-Gly-Tyr-Leu (RYLGYL)

This sequence is located at positions 90 to 95 within the full 199-amino acid sequence of the mature bovine alpha-S1-casein protein (UniProt accession number: P02662)[5].

Full Sequence of Bovine Alpha-S1-Casein (Mature Protein) with the 90-95 Fragment Highlighted:

The flanking regions of the RYLGYL sequence are crucial for determining the appropriate enzymatic strategy for its release from the parent protein. The preceding residue at position 89 is Serine (S), and the succeeding residue at position 96 is Glutamine (Q).

Methodologies for Generation, Purification, and Characterization

The generation and study of the alpha-Casein (90-95) peptide necessitate a multi-step workflow involving either enzymatic hydrolysis of the parent protein or direct chemical synthesis, followed by purification and rigorous analytical characterization.

Generation of the Alpha-Casein (90-95) Fragment

A. Enzymatic Hydrolysis:

The release of the RYLGYL fragment from bovine alpha-S1-casein can be achieved through controlled enzymatic digestion. The choice of protease is critical and is dictated by the amino acid residues flanking the target sequence.

-

Pepsin: With its broad specificity, pepsin preferentially cleaves at the C-terminal side of aromatic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp), as well as Leucine (Leu)[6][7]. Given the presence of Tyrosine at position 91 and Leucine at position 95 within the RYLGYL sequence, and flanking residues, pepsin is a candidate for generating fragments containing this sequence.

-

Chymotrypsin: This protease exhibits a strong preference for cleaving at the C-terminal side of large hydrophobic residues, particularly Tyr, Trp, and Phe[8][9]. It would likely cleave after the Tyrosine residues at positions 91 and 94.

-

Trypsin: Trypsin specifically cleaves at the C-terminal side of basic amino acids, namely Lysine (Lys) and Arginine (Arg)[10][11]. It would cleave after the Arginine at position 90.

A combination of these enzymes, mimicking gastrointestinal digestion, is often employed to generate a complex mixture of peptides from which the desired fragment can be isolated[10].

Experimental Protocol: Enzymatic Digestion of Bovine Alpha-S1-Casein

-

Substrate Preparation: Dissolve purified bovine alpha-S1-casein in a suitable buffer (e.g., phosphate buffer for neutral proteases or a low pH buffer for pepsin). The optimal protein concentration is typically 1 mg/mL.

-

Enzyme Addition: Add the selected protease (e.g., pepsin, trypsin, or chymotrypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:100 w/w).

-

Incubation: Incubate the mixture at the optimal temperature and pH for the chosen enzyme (e.g., 37°C). The incubation time can range from a few hours to 24 hours, depending on the desired degree of hydrolysis.

-

Enzyme Inactivation: Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adjusting the pH to a level that inactivates the enzyme.

B. Solid-Phase Peptide Synthesis (SPPS):

For applications requiring a high purity of the RYLGYL peptide without contaminants from a protein digest, SPPS is the method of choice. This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Experimental Protocol: Solid-Phase Synthesis of Arg-Tyr-Leu-Gly-Tyr-Leu

-

Resin Preparation: Start with a suitable resin, such as Rink Amide resin, for the synthesis of a C-terminally amidated peptide, or a Wang resin for a C-terminally carboxylated peptide.

-

Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH) to the resin. Each coupling step is followed by a deprotection step to remove the Fmoc group from the N-terminus of the newly added amino acid, preparing it for the next coupling reaction.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavenger reagents.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by centrifugation and lyophilization. The crude peptide is then purified by HPLC.

Caption: Solid-Phase Peptide Synthesis Workflow for RYLGYL.

Purification of Alpha-Casein (90-95)

High-Performance Liquid Chromatography (HPLC) is the standard method for purifying peptides from a complex mixture. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating peptides based on their hydrophobicity.

Experimental Protocol: RP-HPLC Purification of RYLGYL

-

Column: Utilize a C18 reversed-phase column.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient: Apply a linear gradient of increasing acetonitrile concentration (e.g., 5% to 60% Mobile Phase B over 30 minutes) to elute the peptides.

-

Detection: Monitor the elution profile at a wavelength of 214 nm or 280 nm.

-

Fraction Collection: Collect the fractions corresponding to the peak of interest.

-

Purity Analysis: Assess the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

Characterization of Alpha-Casein (90-95)

Mass Spectrometry (MS):

Mass spectrometry is an indispensable tool for confirming the identity and purity of the RYLGYL peptide.

-

Molecular Weight Determination: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the peptide, which should match the calculated theoretical mass.

-

Sequence Verification: Tandem mass spectrometry (MS/MS) is employed to sequence the peptide. The peptide is fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to deduce the amino acid sequence. The fragmentation pattern will show characteristic b- and y-ions corresponding to the RYLGYL sequence.

Biological Activity and Mechanism of Action

The alpha-Casein (90-95) peptide, RYLGYL, is a fragment of the larger bioactive decapeptide known as alpha-casozepine (α-CZP), which corresponds to the 91-100 sequence of bovine alpha-S1-casein[12]. RYLGYL itself has been shown to possess significant biological activity.

Anxiolytic-like Properties

Studies have demonstrated that RYLGYL exhibits anxiolytic-like properties in animal models. When administered to mice, this pentapeptide showed effects comparable to the parent decapeptide, α-casozepine, and the well-known anxiolytic drug, diazepam[13]. This suggests that RYLGYL is a key contributor to the calming effects attributed to alpha-casozepine.

Interaction with Neurotransmitter Systems

The anxiolytic effects of RYLGYL are believed to be mediated through its interaction with several key neurotransmitter systems in the brain. It has been shown to modulate c-Fos expression in brain regions associated with anxiety, such as the amygdala[13][14]. While the peptide itself may not bind directly to the receptors with high affinity, its effects are blocked by antagonists of:

-

Serotonin 5-HT1A receptors

-

Dopamine D1 receptors

-

GABA-A receptors

This indicates that RYLGYL likely triggers a signaling cascade that ultimately influences these major neurotransmitter systems.

Opioid Receptor Activity

The alpha-Casein (90-95) fragment is also known to act as a partial agonist at opioid receptors. Opioid receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects, including analgesia, euphoria, and sedation. Upon activation by a ligand like RYLGYL, these receptors initiate intracellular signaling cascades.

Opioid Receptor Signaling Pathways:

Opioid receptor activation typically leads to two main signaling pathways:

-

G-protein Pathway: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (typically of the Gi/o family). The Gα-GTP and Gβγ subunits then dissociate and interact with various downstream effectors, leading to:

-

Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

-

Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.

-

-

β-Arrestin Pathway: Following G-protein activation, the receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which uncouple the receptor from the G-protein, leading to desensitization and internalization of the receptor[15][16]. The β-arrestin pathway is also implicated in some of the adverse effects of opioid agonists[16][17].

Caption: Opioid Receptor Signaling Pathways Activated by RYLGYL.

Applications in Research and Drug Development

The unique biological activities of the alpha-Casein (90-95) peptide make it a valuable tool and a potential therapeutic lead in several areas:

-

Neuroscience Research: As a modulator of the GABAergic, dopaminergic, and serotonergic systems, RYLGYL can be used as a probe to study the mechanisms of anxiety and the interplay between these neurotransmitter pathways.

-

Drug Development for Anxiety Disorders: The anxiolytic properties of RYLGYL, coupled with its natural origin, make it an attractive candidate for the development of novel nutraceuticals or pharmaceuticals for the management of anxiety and stress-related disorders.

-

Opioid Research: As a partial opioid agonist, RYLGYL can be used to investigate the nuances of opioid receptor signaling, including the potential for biased agonism (preferential activation of the G-protein pathway over the β-arrestin pathway), which is a key strategy in the development of safer opioid analgesics with reduced side effects.

-

Cancer Research: While the direct anti-cancer effects of the RYLGYL hexapeptide are not well-defined, the parent alpha-casein protein has been shown to have tumor-suppressive properties. Further research could explore whether this fragment contributes to these effects.

Conclusion

The alpha-Casein (90-95) fragment, Arg-Tyr-Leu-Gly-Tyr-Leu, is a well-defined bioactive peptide derived from bovine alpha-S1-casein. Its anxiolytic-like and opioid-like activities, mediated through complex interactions with major neurotransmitter systems, position it as a significant molecule of interest for both fundamental research and therapeutic development. The methodologies for its generation, purification, and characterization are well-established, providing a solid foundation for further investigation into its full pharmacological potential. As the demand for natural and safer therapeutic agents grows, food-derived peptides like RYLGYL represent a promising frontier in drug discovery and nutritional science.

References

-

Assay Genie. (n.d.). Bovine Alpha-S1-casein (CSN1S1) ELISA Kit (BOEB0998). Retrieved from [Link]

- Iio, K., et al. (2024). Quantitative Analysis of Bovine and Caprine Alpha-S1-Caseins in Milk by Liquid Chromatography/Tandem Mass Spectrometry. Journal of the Food Hygienic Society of Japan, 65(2), 55-61.

-

CUSABIO. (n.d.). Recombinant Bovine Alpha-S1-casein (CSN1S1). Retrieved from [Link]

- Alshaikh, M. A., et al. (2022). Phylogenetic comparative analysis: Chemical and biological features of caseins (alpha-S-1, alpha-S-2, beta- and kappa-) in domestic dairy animals. Frontiers in Nutrition, 9, 951374.

- Mehra, V. K., et al. (2021). Cloning and Characterization of α-S1-casein (CSN1S1) gene and Protein in Indian buffalo (Bubalus bubalis). Indian Journal of Veterinary Science and Biotechnology, 17(4), 10-16.

-

ExPASy. (n.d.). PeptideCutter. Retrieved from [Link]

- Ohsawa, K., et al. (2013). Characterization of Tyr-Leu-Gly, a novel anxiolytic-like peptide released from bovine αS-casein. The FASEB Journal, 27(8), 3075-3083.

- Li, G., et al. (2020). Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. Molecules, 25(23), 5746.

- Kelly, E., et al. (2012). β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia. International Journal of Molecular Sciences, 13(5), 6259-6281.

- Vana, V., et al. (2021). Comprehensive overview of biased pharmacology at the opioid receptors: biased ligands and bias factors. British Journal of Pharmacology, 178(15), 2899-2923.

- Ahn, J., et al. (2015). Accessing the Reproducibility and Specificity of Pepsin and other Aspartic Proteases. Journal of the American Society for Mass Spectrometry, 26(12), 2098-2107.

- Cakir-Kiefer, C., et al. (2020). Anxiolytic Activity and Brain Modulation Pattern of the α-Casozepine-Derived Pentapeptide YLGYL in Mice. Nutrients, 12(5), 1526.

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Corder, G., et al. (2014). Opioid Receptor Interacting Proteins and the Control of Opioid Signaling. Scientia, 1(1), 1-15.

- Stoeber, M., et al. (2020). Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. Proceedings of the National Academy of Sciences, 117(28), 16654-16663.

- Nishiuchi, Y., et al. (1998). Amino Acids and Peptides. Part 32." Total Synthesis of Eglin c. Part 2. Synthesis of a Heptacontapeptide. Journal of the Chemical Society, Perkin Transactions 1, (1), 107-115.

- Cakir-Kiefer, C., et al. (2020). Anxiolytic Activity and Brain Modulation Pattern of the α-Casozepine-Derived Pentapeptide YLGYL in Mice. Nutrients, 12(5), 1526.

- Geisz, A., et al. (2014). Determinants of chymotrypsin C cleavage specificity in the calcium binding loop of human cationic trypsinogen. The Journal of Biological Chemistry, 289(37), 25556-25565.

- Stoeber, M., et al. (2021). Conformational specificity of opioid receptors is determined by subcellular location irrespective of agonist. eLife, 10, e66358.

-

Wikipedia. (n.d.). Pepsin. Retrieved from [Link]

- Traynor, J. R. (2020). Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management. Frontiers in Molecular Neuroscience, 13, 1.

- Giansanti, P., et al. (2022). Beyond the known cuts: trypsin specificity in native proteins. Chemical Science, 13(30), 8749-8761.

- Al-Hasani, R., & Bruchas, M. R. (2011). Opioid receptors signaling network. Current Opinion in Neurobiology, 21(6), 841-847.

-

ResearchGate. (2019). Chymotrypsin cleavage sites?. Retrieved from [Link]

-

Bio-protocol. (2017). Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

- Miclo, L., et al. (2001). In Vitro Digestibility of α-Casozepine, a Benzodiazepine-like Peptide from Bovine Casein, and Biological Activity of Its Main Proteolytic Fragment. Journal of Agricultural and Food Chemistry, 49(10), 4945-4950.

- Cheng, K., et al. (2017). Modulation of Opioid Receptor Affinity and Efficacy via N-Substitution of 9β-Hydroxy-5-(3-hydroxyphenyl)morphan: Synthesis and Computer Simulation Study. ACS Chemical Neuroscience, 8(3), 575-586.

- Kadek, A., et al. (2020). Comparative Analysis of Cleavage Specificities of Immobilized Porcine Pepsin and Nepenthesin II under Hydrogen/Deuterium Exchange Conditions. Analytical Chemistry, 92(15), 10456-10464.

- Ma, B., et al. (2012). Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. PLoS ONE, 7(8), e43233.

- Montandon, G., et al. (2021). Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression. American Journal of Physiology-Lung Cellular and Molecular Physiology, 321(4), L741-L745.

-

ExPASy. (n.d.). PeptideCutter. Retrieved from [Link]

-

ResearchGate. (2015). Fragmentation Patterns Of Glycerophospholipids. Retrieved from [Link]

- Mondal, S., et al. (2020). Exploring the activation pathway and G i -coupling specificity of the μ-opioid receptor. Proceedings of the National Academy of Sciences, 117(42), 26236-26245.

- Williams, J. T., et al. (2013). Efficacy and ligand bias at the μ-opioid receptor. British Journal of Pharmacology, 170(4), 727-735.

-

JoVE. (2021). Video: Opioid Receptors: Overview. Retrieved from [Link]

-

Boyett Health Services Inc. (2023). Beta-Arrestin-Mediated Downregulation of μ-Opioid and Dopamine Receptors: Implications for Tolerance, Opioid-Induced Hyperalgesia, and the Opponent Process in Addiction. Retrieved from [Link]

- Nishiuchi, Y., et al. (1998). Amino Acids and Peptides. Part 32." Total Synthesis of Eglin c. Part 2. Synthesis of a Heptacontapeptide. Journal of the Chemical Society, Perkin Transactions 1, (1), 107-115.

- Kim, H. J., et al. (2022). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. International Journal of Molecular Sciences, 23(19), 11843.

- Fruton, J. S. (1976). The Specificity and Mechanism of Pepsin Action. Advances in Enzymology and Related Areas of Molecular Biology, 44, 1-36.

- Ceraudo, G., et al. (2017). Short-Term Anxiolytic and Pro-Hypnotic Activity of a Tryptic Hydrolysate of Bovine Αs1-Casein in Patients with Anxiety Spectrum Disorders. Journal of Nutraceuticals and Food Science, 2(2), 7.

- Wagner, M., & Raines, R. T. (2018). Synthesis of peptides and proteins with site-specific glutamate arginylation. Methods in Molecular Biology, 1789, 135-147.

- Stoeber, M., et al. (2020). Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. Proceedings of the National Academy of Sciences, 117(28), 16654-16663.

- Vanholme, R., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8099-8110.

- Le, T., et al. (2017). Modulation of Opioid Receptor Ligand Affinity and Efficacy Using Active and Inactive State Receptor Models. ACS Chemical Neuroscience, 8(3), 575-586.

Sources

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. researchgate.net [researchgate.net]

- 3. CSN1S1 - Wikipedia [en.wikipedia.org]

- 4. CSN1S1 casein alpha s1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. Pepsin - Wikipedia [en.wikipedia.org]

- 7. Expasy PeptideCutter tool: available enzymes [web.expasy.org]

- 8. PeptideCutter [web.expasy.org]

- 9. researchgate.net [researchgate.net]

- 10. Khan Academy [khanacademy.org]

- 11. Beyond the known cuts: trypsin specificity in native proteins - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02378E [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Anxiolytic Activity and Brain Modulation Pattern of the α-Casozepine-Derived Pentapeptide YLGYL in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. journals.physiology.org [journals.physiology.org]

alpha-Casein (90-95) as an opioid receptor agonist

Technical Guide: -Casein f(90-95) Opioid Receptor Agonist

Executive Summary

This technical guide provides a comprehensive analysis of

Part 1: Molecular Characterization & Physicochemical Properties

Peptide Identity

The peptide corresponds to amino acid residues 90 through 95 of the bovine

| Property | Specification |

| Sequence | Arg-Tyr-Leu-Gly-Tyr-Leu (RYLGYL) |

| Parent Protein | Bovine |

| Molecular Formula | |

| Molecular Weight | 783.93 Da |

| Isoelectric Point (pI) | ~9.8 (Basic due to N-terminal Arginine) |

| Solubility | Soluble in water, PBS, and 5% acetic acid |

| Stability | Resistant to trypsin; susceptible to chymotrypsin |

Structural Determinants of Activity

Unlike classic opioids, the N-terminal Arginine (Arg90) is critical for the bioactivity of

Part 2: Pharmacodynamics (Mechanism of Action)

Receptor Binding Profile

selective partial agonist-

Affinity: It displaces tritiated ligands (e.g.,

-Dihydromorphine and -

Potency: It is the most potent fraction among

-casein exorphins, showing IC50 values in the micromolar range for binding, but nanomolar efficacy in specific cellular proliferation assays (e.g., prostate cancer lines). -

Reversibility: All opioid-mediated effects are fully antagonized by Naloxone , confirming specific receptor mediation.

Signaling Pathway

Upon binding, the peptide triggers a

Visualization: Opioid Signaling Cascade

Caption: Signal transduction pathway activated by

Part 3: Experimental Methodologies

Isolation & Purification Protocol

To study this peptide, researchers must isolate it from bovine casein or synthesize it. Below is the validated protocol for enzymatic isolation.

Workflow Logic: Pepsin mimics the gastric environment, releasing the exorphin. The pH adjustment precipitates unhydrolyzed proteins.

Step-by-Step Protocol:

-

Substrate Preparation: Dissolve Bovine

-Casein (10 mg/mL) in water. Adjust pH to 2.0 using 1M HCl. -

Enzymatic Hydrolysis: Add Porcine Pepsin (EC 3.4.23.1) at an Enzyme:Substrate ratio of 1:50 (w/w).

-

Incubation: Incubate at 37°C for 4 hours with gentle shaking.

-

Termination: Heat to 95°C for 15 minutes to denature the enzyme.

-

Fractionation: Centrifuge at 10,000 x g for 20 mins to remove insoluble debris.

-

Purification (RP-HPLC):

-

Column: C18 Reverse Phase (e.g., 5µm, 250 x 4.6 mm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0-60% B over 45 minutes.

-

Detection: Absorbance at 214 nm (peptide bond) and 280 nm (Tyrosine).

-

-

Validation: Collect fractions and verify mass (783.93 Da) via Mass Spectrometry (ESI-MS).

Visualization: Isolation Workflow

Caption: Enzymatic isolation workflow for generating

In Vitro Bioactivity Assay (Self-Validating Protocol)

Objective: Confirm opioid receptor agonist activity using the Guinea Pig Ileum (GPI) or Mouse Vas Deferens (MVD) assay.

-

Tissue Prep: Suspend ileum segments in organ bath containing Krebs solution at 37°C, aerated with 95%

/5% -

Stimulation: Apply electrical field stimulation (EFS) to induce contractions.

-

Treatment: Administer

-Casein f(90-95) (-

Expected Result: Dose-dependent inhibition of electrically induced contractions.

-

-

Validation (Critical Step): Add Naloxone (

M).-

Pass Criteria: Immediate restoration of contraction amplitude. If Naloxone does not reverse the effect, the activity is not opioid-mediated.

-

Part 4: Therapeutic Potential & Stability[5]

Stability Profile

A major challenge for peptide drugs is proteolytic stability.

-

Trypsin Resistance: The sequence RYLGYL is resistant to trypsin because trypsin cleaves C-terminal to Lys/Arg. While Arg is present, it is at the N-terminus, making it less susceptible to endopeptidase cleavage compared to internal residues.

-

In Vivo Half-life: The peptide survives gastric digestion (pepsin) but may be degraded by brush border peptidases. Formulation strategies (e.g., encapsulation) are recommended for oral delivery.

Clinical Applications

-

Analgesia: Peripheral pain modulation with reduced risk of central respiratory depression compared to morphine.

-

Oncology: Significant antiproliferative activity against prostate cancer cells (LNCaP, PC3) via opioid receptor-mediated signaling.[3][4][5]

-

Gut Motility: Modulation of peristalsis, potentially useful for diarrhea (similar to loperamide mechanism) or irritable bowel syndrome.

References

-

Loukas, S., et al. (1983). Opioid activities and structures of alpha-casein-derived exorphins.[1][6] Biochemistry.[2] Link

-

Zioudrou, C., Streaty, R. A., & Klee, W. A. (1979).[6] Opioid peptides derived from food proteins.[2][7] The exorphins. Journal of Biological Chemistry. Link

-

Kampa, M., et al. (1997). Opioid alkaloids and casomorphin peptides decrease the proliferation of prostatic cancer cell lines.[5] Cell Biology International. Link

-

Teschemacher, H. (2003). Opioid receptor ligands derived from food proteins.[2][8] Current Pharmaceutical Design.[2] Link

-

MedChemExpress. (n.d.). alpha-Casein (90-95) Product Information.[1][2][3][6][5][9]Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Potential Anticarcinogenic Peptides from Bovine Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Opioid alkaloids and casomorphin peptides decrease the proliferation of prostatic cancer cell lines (LNCaP, PC3 and DU145) through a partial interaction with opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Opioid activities and structures of alpha-casein-derived exorphins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical characterization and opioid activity of an exorphin isolated from in vivo digests of casein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US8685933B2 - Casein-derived peptides having anxiolytic activity - Google Patents [patents.google.com]

alpha-Casein (90-95) and STAT1 signaling pathway

Technical Deep Dive: -Casein (90-95) and the STAT1 Signaling Axis

Executive Summary & Biological Context

The peptide fragment

Recent oncology and immunology research indicates a critical intersection between casein-derived peptides and the STAT1 (Signal Transducer and Activator of Transcription 1) pathway. While STAT1 is canonically activated by interferons (IFN-

This guide outlines the mechanistic basis of the RYLGYL-STAT1 Axis and provides a validated experimental framework for researchers investigating its potential as an immunomodulatory or anti-tumor agent.

Physicochemical Profile: -Casein (90-95)[1]

Before initiating biological assays, the peptide's stability and solubility must be verified.

| Property | Specification | Notes |

| Sequence | Arg-Tyr-Leu-Gly-Tyr-Leu (RYLGYL) | N-terminal Arginine is critical for receptor affinity. |

| Molecular Weight | 783.93 Da | - |

| Isoelectric Point (pI) | ~9.6 | Net positive charge at physiological pH (7.4). |

| Solubility | Water, 1% Acetic Acid | Hydrophobic residues (Leu, Tyr) may require initial dissolution in organic solvent (DMSO) if concentration >1 mM. |

| Receptor Affinity | ||

| Key Bioactivity | Mast Cell Degranulation; Anti-proliferation | Induces |

Mechanistic Pathways: The RYLGYL-STAT1 Axis

The activation of STAT1 by

Pathway A: The GPCR-STAT Transactivation Loop

RYLGYL binds to Opioid Receptors (GPCRs), activating

Pathway B: The Cytokine-Mediated Canonical Loop

RYLGYL induces degranulation in mast cells and leukocytes, releasing pro-inflammatory cytokines (including IFNs). These cytokines bind their respective receptors on target cells (autocrine or paracrine), activating JAK1/2, which phosphorylates STAT1 at Tyrosine 701 , leading to nuclear translocation and tumor suppressor gene expression (e.g., Caspase-3, p21).

Visualization of Signaling Architecture

Experimental Protocol: Validating the Axis

This protocol is designed to differentiate between direct GPCR effects and secondary cytokine effects.

Phase 1: Reagent Preparation

-

Stock Solution: Dissolve RYLGYL to 10 mM in sterile water. If turbidity occurs, add 0.1M Acetic Acid dropwise. Store at -20°C.

-

Cell Lines:

-

Model A (Immune): Rat Peritoneal Mast Cells (RPMCs) or RBL-2H3 (for cytokine release).

-

Model B (Target): LNCaP (Prostate Cancer) or MCF-7 (Breast Cancer) to observe STAT1-mediated growth inhibition.

-

Phase 2: Treatment Workflow

| Step | Action | Critical Parameter |

| 1. Starvation | Serum-starve cells for 12-24h prior to treatment. | Eliminates basal STAT1 activation by serum growth factors. |

| 2. Inhibitor Pre-treatment | Group A: Vehicle control.Group B: Naloxone (10 | Pre-incubate for 1 hour. This proves causality. |

| 3. Peptide Induction | Add RYLGYL at 0.1 | Dose-dependency is crucial. |

| 4.[1] Time Course | Harvest lysates at 15 min, 60 min, 4h, 24h . | • 15-60 min: Captures Phosphorylation (Tyr701/Ser727).• 24h: Captures Apoptosis/Gene Expression. |

Phase 3: Readout & Analysis (Western Blot)

To confirm STAT1 activation, you must probe for specific phosphorylation sites.

-

Primary Antibody 1: Anti-p-STAT1 (Tyr701) – Marker of Canonical JAK Activation.

-

Primary Antibody 2: Anti-p-STAT1 (Ser727) – Marker of MAPK/GPCR Activation.

-

Primary Antibody 3: Anti-Caspase 3 (Cleaved) – Marker of downstream apoptosis.

Interpretation Logic:

-

If Naloxone blocks p-STAT1

Mechanism is Opioid Receptor dependent. -

If Ruxolitinib blocks p-STAT1

Mechanism is JAK-mediated (likely cytokine loop). -

If RYLGYL induces p-STAT1 (Ser727) but not Tyr701

Direct GPCR-MAPK crosstalk.

Troubleshooting & Controls

Self-Validating System Checks

-

Positive Control: Treat a subset of cells with IFN-

(10 ng/mL) . If this fails to induce p-STAT1, the assay is invalid. -

Negative Control: Treat with Scrambled Peptide (Gly-Leu-Tyr-Arg-Leu-Tyr) to rule out non-specific charge interactions.

-

Endotoxin Check: Ensure peptide synthesis purity is >98% and endotoxin-free. LPS contamination will falsely activate STAT1 via TLR4.

Common Pitfalls

-

Precipitation: RYLGYL can aggregate in high-salt buffers (PBS) at high concentrations. Dilute in media immediately before use.

-

Serum Interference: Serum contains proteases that may degrade RYLGYL (half-life <30 min in serum). Use protease inhibitors or serum-free media during the pulse phase.

References

-

Bonuccelli, G., et al. (2012). The milk protein alpha-casein functions as a tumor suppressor via activation of STAT1 signaling. Cell Cycle.

-

Loukas, S., et al. (1983). Opioid activities and structures of alpha-casein-derived exorphins. Biochemistry.[2][3][4]

-

MedChemExpress. (2024). Alpha-Casein (90-95) Product Datasheet & Biological Activity.

-

Kayser, H., & Meisel, H. (1996). Stimulation of human peripheral blood lymphocytes by bioactive peptides derived from bovine milk proteins. FEBS Letters.

-

Chianese, L., et al. (2010). Bioactive Peptides: Applications and Relevance for Human Health.In: Bioactive Peptides. CRC Press.

-Casein (90-95): Pharmacodynamics, GPCR Signaling, and Therapeutic Protocols

Topic:

Executive Summary

-Casein (90-95) is a bioactive hexapeptide fragment (Arg-Tyr-Leu-Gly-Tyr-Leu , or RYLGYL ) derived from the enzymatic hydrolysis of bovineUnlike non-specific nutritional peptides,

Molecular Characterization

Physicochemical Profile

The RYLGYL sequence is characterized by a cationic N-terminus (Arginine) and a hydrophobic C-terminus (Leucine), a structural motif common among opioid peptides (e.g., enkephalins).

| Property | Data |

| Sequence | Arg-Tyr-Leu-Gly-Tyr-Leu (RYLGYL) |

| Source | Bovine |

| Molecular Weight | 783.9 Da |

| Isoelectric Point (pI) | ~9.5 (Basic) |

| Solubility | Water-soluble; stable in acidic buffers |

| Receptor Affinity |

Structural Conformation

In solution, RYLGYL adopts a flexible conformation. However, upon interaction with the anionic transmembrane pockets of GPCRs, the N-terminal Tyrosine (Tyr

Pharmacodynamics & Receptor Affinity[2]

GPCR Target Specificity

-Casein (90-95) functions primarily as a partial agonist at opioid receptors.[2]-

Primary Target:

-Opioid Receptor (DOR) and -

Secondary Target: Evidence suggests modulation of the MrgprX2 receptor on mast cells, a common target for cationic peptides, leading to non-IgE mediated degranulation (pseudo-allergy) at high concentrations, while inhibiting specific IgE-mediated pathways at physiological concentrations (

).

Quantitative Efficacy Data

The peptide demonstrates high potency in specific biological assays, particularly in oncology models.

| Cell Line / Assay | Effect | Potency ( |

| LNCaP (Prostate Cancer) | Anti-proliferation | 0.94 nM |

| PC3 (Prostate Cancer) | Anti-proliferation | 6.92 nM |

| DU145 (Prostate Cancer) | Anti-proliferation | 137 nM |

| Rat Mast Cells (PMC) | 0.1 |

Signal Transduction Mechanisms

The binding of

Canonical Signaling

-

Ligand Binding: RYLGYL binds to the orthosteric site of the Opioid Receptor.

-

G-Protein Activation: Exchange of GDP for GTP on the

subunit. -

Adenylate Cyclase Inhibition:

-GTP inhibits Adenylate Cyclase (AC), reducing cAMP levels. -

MAPK Activation: The liberated

subunits recruit Src kinases, leading to phosphorylation of ERK1/2 (MAPK pathway), which drives the anti-proliferative effects observed in prostate cancer cells.

Calcium Modulation

Unlike classical opioid signaling which often inhibits Calcium channels,

-

-dependent activation of Phospholipase C

-

Generation of

, triggering Calcium release from the Endoplasmic Reticulum.[3]

Pathway Visualization

Figure 1: Signal transduction pathway of

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized for evaluating

Peptide Synthesis & Preparation

-

Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

-

Purification: Reverse-phase HPLC (C18 column).

-

Validation: Mass Spectrometry (ESI-MS) to confirm MW ~783.9 Da.

-

Storage: Lyophilized powder at -20°C. Reconstitute in sterile water or PBS; avoid repeated freeze-thaw cycles.

Radioligand Binding Assay (Receptor Affinity)

Objective: Determine

-

Membrane Prep: Isolate membranes from CHO cells stably expressing human

- or -

Incubation: Incubate membranes (50

g protein) with radiolabeled antagonist (e.g., -

Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

. -

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and derive

Functional Assay: cAMP Inhibition

Objective: Confirm

-

Cell Culture: Use PC3 or LNCaP cells (endogenous expression) or transfected HEK293 cells.

-

Stimulation: Pre-treat cells with Forskolin (10

M) to elevate baseline cAMP. -

Treatment: Add

-Casein (90-95) (0.1 nM - 10 -

Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA based cAMP kit.

-

Result: A dose-dependent decrease in cAMP confirms agonist activity at the

-coupled receptor.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for validating

Therapeutic Potential & Drug Development

Oncology (Prostate Cancer)

The peptide shows significant promise as an anti-proliferative agent.[2] The mechanism involves the upregulation of E2F1 and PCNA (paradoxically associated with proliferation, but in this context linked to cell cycle arrest or apoptosis thresholds) and modulation of the PI3K/Akt pathway.[4] The nanomolar potency (

Immunomodulation

The dual activity on mast cells suggests utility in allergic desensitization. By inhibiting

Stability and Delivery

-

Challenge: As a hexapeptide, RYLGYL is susceptible to rapid degradation by serum peptidases (DPP-IV, aminopeptidases).

-

Strategy: Cyclization, N-terminal acetylation, or inclusion in liposomal delivery systems is recommended to enhance in vivo half-life.

References

-

Loukas, S., et al. (1983). "Opioid activities and structures of alpha-casein-derived exorphins." Biochemistry. Link

-

Kampa, M., et al. (1997). "Opioid alkaloids and casomorphin peptides decrease the proliferation of human prostate cancer cell lines (LNCaP, PC3, DU145)." Cancer Letters. Link

-

Hajrezaie, M., et al. (2019). "

-Casein Changes Gene Expression Profiles and Promotes Tumorigenesis of Prostate Cancer Cells."[4][5] Nutrition and Cancer. Link -

MedChemExpress. "

-Casein (90-95) Product Monograph & Biological Activity." Link -

Zioudrou, C., et al. (1979). "Opioid peptides derived from food proteins. The exorphins." Journal of Biological Chemistry. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Genetic variants of accessory proteins and G proteins in human genetic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. α-Casein Changes Gene Expression Profiles and Promotes Tumorigenesis of Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to α-Casein (90-95) and Its Effect on Allergic Reactions

This guide provides a comprehensive technical overview of the bovine α-casein fragment (90-95), detailing its molecular characteristics, unique mechanism of action in allergic responses, and the experimental methodologies crucial for its study. It is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, allergology, and food science.

Introduction: Deconstructing the Allergenicity of Cow's Milk

Cow's milk allergy (CMA) is one of the most prevalent food allergies, particularly in early childhood, and poses a significant global health concern. The primary allergens in cow's milk are proteins, broadly categorized into caseins (approximately 80%) and whey proteins (approximately 20%). Among these, the αS1-casein fraction is a principal allergen, implicated in a large percentage of CMA cases.[1][2] While allergic reactions are typically understood as complex immune responses to intact proteins, there is growing evidence that specific peptide fragments derived from these proteins can possess potent biological activity.

This guide focuses on one such fragment: α-Casein (90-95) . This hexapeptide is not merely an allergenic epitope but an active signaling molecule that can directly trigger key effector cells of the allergic response, offering a fascinating and distinct paradigm in the study of food allergies. Understanding its specific mechanism is critical for developing more precise diagnostics and targeted therapeutic interventions.

Section 1: The Molecular Profile of α-Casein (90-95)

Origin and Structure

α-Casein (90-95) is a hexapeptide fragment derived from the parent protein, bovine αS1-casein (Bos taurus).[3][4][5][6] Its specific amino acid sequence has been identified and is crucial to its biological function.

| Property | Description | Source(s) |

| Full Sequence | H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH | [7][8] |

| One-Letter Code | RYLGYL | [7][8][9] |

| Molecular Formula | C₃₈H₅₇N₉O₉ | [7][8] |

| Molecular Weight | 783.93 g/mol | [7] |

| Parent Protein | αS1-Casein (Bos taurus) | [4][5] |

This peptide is also referred to as an "exorphin" due to its opioid-like activities, a characteristic that hints at its capacity to interact with cellular signaling pathways.[7][8]

Physicochemical Properties

Beyond its primary structure, α-Casein (90-95) possesses distinct chemical properties that underpin its bioactivity. It functions as a partial agonist of opioid receptors and is also a copper ion ligand.[10] This dual functionality distinguishes it from simple allergenic epitopes. A critical feature inherited from its parent protein is heat stability. Caseins, unlike many whey proteins, lack extensive tertiary and quaternary structures, making them resistant to denaturation by heat during milk processing. This stability implies that the α-Casein (90-95) fragment can be generated during digestion and remain active.

Section 2: Mechanisms of Action in Allergic Reactions

The allergenic activity of α-Casein (90-95) is particularly noteworthy because it can activate mast cells through a pathway that is distinct from the classical IgE-mediated mechanism.

The Canonical IgE-Mediated Allergic Pathway (Context)

The textbook model of an allergic reaction is an IgE-mediated process. This involves two main phases:

-

Sensitization: Initial exposure to an allergen (e.g., αS1-casein) leads to the production of allergen-specific IgE antibodies by plasma cells. These antibodies then bind to high-affinity receptors (FcεRI) on the surface of mast cells and basophils.

-

Elicitation: Upon subsequent exposure, the allergen cross-links the IgE antibodies bound to the FcεRI receptors. This cross-linking event triggers a complex signaling cascade, culminating in the degranulation of the mast cell and the release of potent inflammatory mediators, such as histamine, leukotrienes, and proteases.

Caption: Receptor-independent mast cell activation by α-Casein (90-95).

Downstream Effects and Quantitative Data

The activation of mast cells by α-Casein (90-95) results in the secretion of β-hexosaminidase, a granular enzyme commonly used as a marker for mast cell degranulation. [10]In vitro studies have quantified this effect, demonstrating a significant secretagogue activity at micromolar concentrations.

| Compound | Assay | Cell Type | Result | Source(s) |

| α-Casein (90-95) | β-hexosaminidase Secretion | Rat Peritoneal Mast Cells (PMC) | IC₅₀ = 0.1 µM | [10] |

| α-Casein (90-95) | β-hexosaminidase Secretion | Rat Peritoneal Mast Cells (PMC) | Significant induction at 0.1 µM for 10 min | [10] |

Section 3: Experimental Methodologies for Studying α-Casein Allergenicity

A multi-tiered approach, combining in vitro and in vivo models, is essential to fully characterize the effects of α-Casein (90-95).

Caption: Integrated workflow for assessing peptide allergenicity.

In Vitro Assays

This assay directly measures the ability of α-Casein (90-95) to induce the release of granular content from mast cells.

Objective: To quantify β-hexosaminidase release from isolated rat peritoneal mast cells (PMCs) following stimulation.

Methodology:

-

Isolation of PMCs:

-

Euthanize a male Sprague-Dawley or Wistar rat via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Inject ~10 mL of ice-cold buffer (e.g., RPMI medium or PBS) into the peritoneal cavity using a 27G needle. [11] * Gently massage the abdomen for 1-2 minutes to dislodge peritoneal cells. [11][12] * Aspirate the peritoneal fluid using a 20G cannula and transfer it to a conical tube on ice. [11] * Centrifuge the cell suspension (e.g., 150 x g for 8-10 min at 4°C) and discard the supernatant.

-

Purify mast cells from the mixed cell population using a density gradient (e.g., Percoll) or by selective adherence techniques. [13]2. Degranulation Assay:

-

Wash the purified PMCs with a suitable buffer (e.g., Tyrode's buffer containing 0.1% BSA).

-

Adjust the cell concentration to 1.0 – 10.0 x 10⁶ cells/mL. [14] * Aliquot 50-100 µL of the cell suspension into a 96-well plate.

-

Add varying concentrations of α-Casein (90-95) (e.g., 0.01 µM to 10 µM) to the wells. Include a positive control (e.g., Compound 48/80 or Calcium Ionophore A23187) and a negative (buffer only) control.

-

Incubate the plate at 37°C for 10-30 minutes. [10] * Stop the reaction by placing the plate on ice and centrifuging at 400 x g for 5 minutes at 4°C.

-

-

Quantification of β-hexosaminidase:

-

Transfer an aliquot of the supernatant from each well to a new 96-well plate.

-

To measure total cellular content, lyse the remaining cells in a control well with 0.1% Triton X-100.

-

Add the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to all wells and incubate at 37°C for 60-90 minutes.

-

Stop the reaction by adding a stop buffer (e.g., 0.1 M Na₂CO₃/NaHCO₃).

-

Read the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of degranulation relative to the total lysate control.

-

The BAT is a functional flow cytometry-based assay that measures the upregulation of activation markers on the surface of basophils from whole blood of sensitized individuals. [15][16] Objective: To assess the activation of basophils in response to an allergen.

Methodology:

-

Blood Collection: Collect fresh heparinized whole blood from subjects with a known or suspected cow's milk allergy.

-

Allergen Stimulation:

-

Aliquot whole blood into flow cytometry tubes.

-

Add a stimulation buffer and various concentrations of the test allergen (e.g., purified αS1-casein or α-Casein (90-95)).

-

Include a positive control (e.g., anti-FcεRI antibody) and a negative control (buffer). [17] * Incubate at 37°C for 15-30 minutes.

-

-

Staining and Analysis:

-

Stop the reaction by adding cold EDTA buffer.

-

Add a cocktail of fluorescently labeled antibodies to identify basophils (e.g., anti-CCR3 or anti-IgE) and measure activation (e.g., anti-CD63 or anti-CD203c). [17] * Incubate on ice in the dark for 20-30 minutes.

-

Lyse red blood cells using a lysis buffer, then wash and resuspend the cells in a staining buffer.

-

Acquire data on a flow cytometer and analyze the percentage of activated (e.g., CD63+) basophils. [18]

-

In Vivo Models

This model is used to study the sensitization process and the elicitation of allergic symptoms in a living organism.

Objective: To induce a cow's milk-specific allergic phenotype in mice for subsequent challenge studies.

Methodology:

-

Animals: Use a susceptible mouse strain, such as C3H/HeOuJ or BALB/c, typically 3-4 weeks old females. [19][20][21]2. Sensitization Phase:

-

Administer the allergen, such as 1-20 mg of whey protein concentrate (WPC) or purified αS1-casein, mixed with an adjuvant like 10-20 µg of Cholera Toxin (CT). [19][20][22] * The administration is typically done via oral gavage (intragastrically). [20][21] * Repeat the sensitization weekly for 5-6 consecutive weeks. [20][21][22]3. Challenge Phase (1-2 weeks after final sensitization):

-

Intradermal Challenge: Inject a small amount of the allergen (e.g., 10 µg) into the ear pinna. Measure the acute allergic skin response (ear swelling) at 1 hour post-injection. [19][21] * Systemic Challenge: Administer a higher dose of the allergen (e.g., 0.1-50 mg) via intraperitoneal (i.p.) injection or oral gavage. [20][21][23]4. Measurement of Allergic Endpoints:

-

Anaphylaxis Score: Monitor mice for clinical symptoms of anaphylaxis (e.g., reduced activity, puffiness around eyes, piloerection, tremor) and changes in core body temperature for 30-60 minutes post-challenge.

-

Blood Sample Analysis: Collect blood samples 30-60 minutes post-challenge.

-

Measure allergen-specific IgE, IgG1, and IgG2a levels in the serum via ELISA.

-

Measure mouse mast cell protease-1 (mMCP-1), a specific marker of mucosal mast cell degranulation, in the serum. [21]

-

Section 4: Broader Immunological and Clinical Implications

The study of α-Casein (90-95) has wider relevance for understanding food allergies.

-

T-Cell and B-Cell Responses: The parent αS1-casein protein contains numerous epitopes that are recognized by both B-cells (leading to antibody production) and T-cells (which orchestrate the immune response), making it a potent and complete allergen.

-

Cross-Reactivity: Casein proteins from different ruminant species (e.g., cow, goat, sheep) share high sequence homology. This can lead to clinical cross-reactivity, where an individual allergic to cow's milk may also react to goat's or sheep's milk.

-

Therapeutic Avenues: The unique, receptor-independent activation pathway of α-Casein (90-95) presents a novel target for drug development. Inhibitors that specifically block Gi-protein activation or downstream calcium signaling could offer a targeted approach to mitigating symptoms driven by such peptides, complementing traditional antihistamines or IgE-blocking therapies.

Conclusion

The α-Casein (90-95) peptide represents a paradigm shift from viewing food allergens as simple IgE-binding structures to recognizing them as sources of potent, biologically active fragments. Its ability to directly activate mast cells via a receptor-independent, G-protein-mediated mechanism provides a crucial piece in the complex puzzle of cow's milk allergy. This direct pathway may help explain the rapid onset of some gastrointestinal symptoms and the occurrence of allergic-like reactions in individuals with low levels of specific IgE. A thorough understanding of this peptide's function, facilitated by the robust experimental protocols detailed herein, is paramount for advancing the development of next-generation diagnostics, safer hypoallergenic formulas, and targeted therapeutics for individuals suffering from food allergies.

References

-

MedChemExpress. α-Casein (90-95) | Opioid Receptor Agonist.

-

APExBIO. α-Casein (90-95) TFA.

-

CPC Scientific. alpha-Casein (90-95).

-

National Center for Biotechnology Information. alpha-Casein (90-95) | C38H57N9O9 - PubChem.

-

National Center for Biotechnology Information. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays.

-

UniProt. CSN1S1 - Alpha-S1-casein - Bos taurus (Bovine).

-

National Center for Biotechnology Information. Induction of hypersensitivity with purified beta-lactoglobulin as a mouse model of cow's milk allergy.

-

Taylor & Francis Online. Basophil activation test in the food allergy clinic: its current use and future applications.

-

ResearchGate. Experimental protocol for pre-treatment, sensitizations and challenge...

-

Elabscience. α-Casein (90-95) (E-PP-0379).

-

PLOS One. Isolation of Mature (Peritoneum-Derived) Mast Cells and Immature (Bone Marrow-Derived) Mast Cell Precursors from Mice.

-

Frontiers. Prevention of Allergy to a Major Cow's Milk Allergen by Breastfeeding in Mice Depends on Maternal Immune Status and Oral Exposure During Lactation.

-

Online Mendelian Inheritance in Animals. Gene CSN1S1 : casein alpha s1 in Bos taurus.

-

National Center for Biotechnology Information. CSN1S1 casein alpha s1 [ (domestic cattle)] - Gene.

-

European Annals of Allergy and Clinical Immunology. A murine model of cow's milk protein-induced allergic reaction.

-

National Center for Biotechnology Information. Multicenter validation of a mouse model for cow's milk allergy to assess the allergenicity of hydrolysed cow's milk based infant formulae.

-

Semantic Scholar. (From the Department of Pathology, University of Washington, Seattle) Methods and Materials.

-

National Center for Biotechnology Information. Basophil Activation Test Reduces Oral Food Challenges to Nuts and Sesame.

-

Cloud-Clone Corp. Recombinant Casein Alpha (CSN1).

-

Dove Medical Press. The Basophil Activation Test for Management of Food Allergy.

-

Sigma-Aldrich. Mast Cell Degranulation Assay Kit.

-

ResearchGate. Basophil Activation Test (BAT) for Diagnosing LTP Food Allergy: Where Do We Stand Now? A Systematic Review.

-

GeneCards. CSN1S1 Gene - CASA1 Protein.

-

Frontiers. Transformation of primary murine peritoneal mast cells by constitutive KIT activation is accompanied by loss of Cdkn2a/Arf expression.

-

Frontiers. Towards an FDA-cleared basophil activation test.

Sources

- 1. Recombinant Casein Alpha (CSN1) | RPJ333Bo01 | Bos taurus; Bovine (Cattle) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]

- 2. genecards.org [genecards.org]

- 3. apexbt.com [apexbt.com]

- 4. uniprot.org [uniprot.org]

- 5. omia.org [omia.org]

- 6. CSN1S1 casein alpha s1 [Bos taurus (domestic cattle)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. cpcscientific.com [cpcscientific.com]

- 8. alpha-Casein (90-95) | C38H57N9O9 | CID 118797976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. α-Casein (90-95) - Elabscience® [elabscience.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation of Mature (Peritoneum-Derived) Mast Cells and Immature (Bone Marrow-Derived) Mast Cell Precursors from Mice | PLOS One [journals.plos.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Basophil Activation Test Reduces Oral Food Challenges to Nuts and Sesame - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. Frontiers | Towards an FDA-cleared basophil activation test [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. eurannallergyimm.com [eurannallergyimm.com]

- 21. Multicenter validation of a mouse model for cow's milk allergy to assess the allergenicity of hydrolysed cow's milk based infant formulae - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Induction of hypersensitivity with purified beta-lactoglobulin as a mouse model of cow’s milk allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Prevention of Allergy to a Major Cow's Milk Allergen by Breastfeeding in Mice Depends on Maternal Immune Status and Oral Exposure During Lactation [frontiersin.org]

Methodological & Application

Application Notes & Protocols: The Role of α-Casein (90-95) in Immunological Research

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of the bioactive peptide α-Casein (90-95) in immunology. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reproducible data.

Introduction to α-Casein (90-95): A Bioactive Peptide

α-Casein (90-95) is a hexapeptide fragment derived from bovine α-s1-casein, a primary protein component of cow's milk.[1][2] While the parent protein is known for its nutritional value and as a common allergen, specific peptide fragments cleaved from it can exhibit distinct biological activities.[2][3] The α-Casein (90-95) fragment, with the sequence Arg-Tyr-Leu-Gly-Tyr-Leu (RYLGYL), was initially identified for its opioid-like properties but has since found significant application in immunological studies, particularly in the fields of allergy and autoimmunity.[4][5][6]

Its utility in research stems from its ability to modulate specific immune cell functions, offering a valuable tool to probe complex biological pathways.[1] Understanding its physicochemical properties is the first step in its effective application.

Table 1: Physicochemical Properties of α-Casein (90-95)

| Property | Value | Source |

| Sequence | H-Arg-Tyr-Leu-Gly-Tyr-Leu-OH | [4] |

| One-Letter Sequence | RYLGYL | [4] |

| Molecular Formula | C₃₈H₅₇N₉O₉ | [4] |

| Molecular Weight | 783.93 g/mol (as free peptide) | [4] |

| 897.95 g/mol (as TFA salt) | [1] | |

| CAS Registry Number | 83471-50-5 | [4] |

| Recommended Storage | -20°C | [1][4] |

| Solubility | Soluble in water, DMSO, and Ethanol | [1] |

Mechanistic Frameworks for Immunological Application

The function of α-Casein (90-95) in immunology is multifaceted. It is primarily used to investigate mast cell activation and to model aspects of autoimmunity, leveraging a hypothesis of molecular mimicry.

Mechanism of Mast Cell Activation

α-Casein (90-95) serves as a potent secretagogue for specific mast cell populations, such as rat peritoneal mast cells (PMCs).[7] It triggers degranulation in a dose-dependent manner, leading to the release of inflammatory mediators like β-hexosaminidase.[5][6] Mechanistically, this process is thought to involve a peptidergic pathway that stimulates G-like proteins.[5][7] This activation can occur through a membrane-assisted, potentially receptor-independent mechanism or via reversible binding to opioid receptors, which induces intracellular calcium release.[5][6] This makes the peptide an excellent tool for studying the fundamental mechanisms of mast cell degranulation relevant to allergic diseases.[5]

Caption: Proposed pathway for α-Casein (90-95)-induced mast cell degranulation.

The Casein-Myelin Cross-Reactivity Hypothesis in Autoimmunity

A critical application of casein peptides in immunology is in the study of autoimmune demyelinating diseases like multiple sclerosis (MS). Research suggests that an immune response against bovine casein can exacerbate MS-like pathology in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model.[8] The proposed mechanism is molecular mimicry, where antibodies generated against casein cross-react with structurally similar self-antigens in the central nervous system (CNS).[8] Specifically, anti-casein antibodies have been shown to cross-react with Myelin-Associated Glycoprotein (MAG), a key component of the myelin sheath.[8][9] This cross-reactivity can trigger a complement-dependent cytotoxic attack on oligodendrocytes, the myelin-producing cells of the CNS, leading to demyelination.[8][9] Therefore, immunizing susceptible mouse strains with casein can be used to model aspects of MS pathology that may be linked to dietary factors.

Caption: Casein-MAG cross-reactivity model in autoimmune demyelination.

In Vitro Application Protocols

Protocol: Mast Cell Degranulation Assay

This protocol details a method to quantify mast cell activation by measuring the release of the granular enzyme β-hexosaminidase following stimulation with α-Casein (90-95).